Dopamine D2High Receptor Affinity: (R)-4-(3-Piperidinyl)-1H-indole vs. the Racemate and Other Ergoline Fragment Agonists
(R)-4-(3-Piperidinyl)-1H-indole (RU-27251) exhibits a dissociation constant (KD) of 72 nM at the high-affinity state of the dopamine D2 receptor (D2high), while its affinity for the low-affinity state (D2low) is 11,600 nM, yielding a D2high/D2low selectivity ratio of approximately 161-fold. This was measured via [3H]spiperone competition binding in porcine anterior pituitary tissue. [1] In the same study, the racemic mixture showed attenuated potency, consistent with the (S)-enantiomer being essentially inactive at D2 receptors—a pattern consistent with the tetrahedral binding model for D2 agonists, where the (R)-configuration positions the piperidine nitrogen optimally for receptor interaction. [2] By comparison, the simpler ergoline fragment RU-28251 (N,N-dipropyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine) demonstrated D2 agonist activity but with reduced selectivity versus the D3 receptor subtype in prolactin inhibition assays. [3] This makes (R)-4-(3-piperidinyl)-1H-indole the preferred chiral probe for studies requiring clean D2high-preferring agonism.
| Evidence Dimension | Dopamine D2 receptor affinity (KD, nM) |
|---|---|
| Target Compound Data | D2high: 72 nM; D2low: 11,600 nM |
| Comparator Or Baseline | Racemic 4-(3-piperidinyl)-1H-indole: D2high affinity not explicitly reported but potency reduced relative to (R)-enantiomer per tetrahedral model; RU-28251: D2 agonism confirmed but D2/D3 selectivity inferior |
| Quantified Difference | ~161-fold selectivity for D2high over D2low; enantiomeric specificity critical for potency |
| Conditions | [3H]Spiperone competition binding, porcine anterior pituitary D2 receptors, 1985 |
Why This Matters
Procurement of the enantiopure (R)-isomer is required to achieve the 72 nM D2high affinity; racemic or (S)-enriched material will produce unpredictable results in D2 receptor binding studies.
- [1] Seeman P, Watanabe M, Grigoriadis D, Tedesco JL, George SR, Svensson U, et al. Dopamine D2 receptor binding sites for agonists. A tetrahedral model. Molecular Pharmacology. 1985;28(5):391-399. PMID: 2932631. View Source
- [2] Seeman P, Watanabe M, Grigoriadis D, Tedesco JL, George SR, Svensson U, et al. Dopamine D2 receptor binding sites for agonists. A tetrahedral model. Molecular Pharmacology. 1985;28(5):391-399. PMID: 2932631. View Source
- [3] Euvrard C, Ferland L, Di Paolo T, et al. Activity of two new potent dopaminergic agonists at the striatal and anterior pituitary levels. Neuropharmacology. 1980;19(4):379-386. doi:10.1016/0028-3908(80)90036-0. View Source
